Physicochemical properties of 1-(2-Methylphenyl)-2-methyl-2-propanol
Physicochemical properties of 1-(2-Methylphenyl)-2-methyl-2-propanol
The following technical guide provides an in-depth analysis of 1-(2-Methylphenyl)-2-methyl-2-propanol , a specialized tertiary alcohol intermediate critical in the synthesis of next-generation
CAS Registry Number: 34577-30-5
Synonyms:
Executive Summary
1-(2-Methylphenyl)-2-methyl-2-propanol is a sterically hindered tertiary alcohol featuring an ortho-substituted phenyl ring linked to a hydroxy-functionalized isobutyl chain. While structurally simple, its significance lies in its role as a chiral-pool precursor and lipophilic scaffold in medicinal chemistry.
Most notably, this compound serves as the primary synthetic intermediate for BI-167107 , a high-affinity, long-acting
Chemical Identity & Structural Characterization[1][2][3][4][5]
Molecular Descriptors
| Property | Data |
| CAS Number | 34577-30-5 |
| Molecular Formula | |
| Molecular Weight | 164.25 g/mol |
| SMILES | CC1=CC=CC=C1CC(C)(C)O |
| InChI Key | LB616060BR (Variant) |
| Structural Class | Phenylpropanol / Tertiary Alcohol |
3D Conformational Analysis
The molecule exhibits significant steric hindrance due to the gem-dimethyl group adjacent to the hydroxyl moiety and the ortho-methyl group on the phenyl ring.
-
Rotational Barrier: The
bond rotation is restricted by the ortho-methyl group, creating a preferred conformation where the phenyl ring is twisted relative to the alkyl side chain to minimize steric clash with the gem-dimethyl groups. -
Implication: This pre-organization is advantageous for binding affinity in receptor pockets (reducing entropic penalty) but necessitates aggressive conditions (e.g., higher temperatures or strong catalysts) for nucleophilic substitution reactions at the tertiary center.
Physicochemical Properties
Note: Experimental data for this specific isomer is proprietary. Values below represent high-confidence predicted data based on close structural analogs (e.g., 2-methyl-1-phenyl-2-propanol).
Thermodynamic & Solubility Profile
| Property | Value (Predicted/Analog) | Context & Causality |
| Physical State | Viscous Liquid / Low-Melting Solid | The ortho-substitution disrupts crystal packing compared to the para-isomer (mp ~50°C), likely lowering the melting point. |
| Boiling Point | 235°C ± 10°C (760 mmHg) | High BP due to intermolecular H-bonding of the -OH group and increased molecular weight from the methyl substituent. |
| Lipophilicity (LogP) | ~2.72 | Highly lipophilic. The ortho-methyl adds ~0.5 log units compared to the non-methylated analog (LogP 2.2). |
| Water Solubility | < 500 mg/L (Poor) | The hydrophobic benzyl and gem-dimethyl groups dominate the solvation profile. |
| pKa | ~15.5 (Alcohol) | Typical for tertiary alcohols; effectively neutral in aqueous media but deprotonatable by strong bases (NaH, |
Spectroscopic Signature (NMR Prediction)
For identification during synthesis, the following
- 7.10–7.25 ppm (m, 4H): Aromatic protons.
-
2.85 ppm (s, 2H): Benzylic methylene (
). Key differentiator from other isomers. - 2.35 ppm (s, 3H): Ortho-methyl group attached to the phenyl ring.
-
1.25 ppm (s, 6H): Gem-dimethyl groups (
).
Synthetic Methodology: The Grignard Route
The most robust synthesis of 1-(2-Methylphenyl)-2-methyl-2-propanol utilizes a Grignard reaction between 2-methylbenzyl chloride and acetone . This route avoids the low yields associated with the Ritter reaction for hindered amines.
Reaction Scheme
Step-by-Step Protocol
Reagents:
-
2-Methylbenzyl chloride (1.0 eq)
-
Magnesium turnings (1.2 eq, activated with
) -
Acetone (1.5 eq, anhydrous)
-
Solvent: Diethyl Ether (
) or THF (Anhydrous)
Procedure:
-
Activation: In a flame-dried 3-neck flask under
, add Mg turnings and a crystal of iodine. Heat gently until iodine vaporizes. -
Formation: Add a solution of 2-methylbenzyl chloride in
dropwise to maintain a gentle reflux. Critical: The ortho-methyl group can slow initiation; use a heat gun or dibromoethane if necessary. -
Addition: Once the Grignard is formed (solution turns dark/grey), cool to 0°C. Add anhydrous acetone dropwise. The reaction is exothermic.[1]
-
Workup: Quench with saturated
(aq). Extract with (3x). -
Purification: The crude oil is often purified via vacuum distillation (bp ~110°C @ 10 mmHg) or silica gel chromatography (Hexane/EtOAc 9:1).
Synthesis Workflow Diagram
Figure 1: Grignard synthesis pathway for 1-(2-Methylphenyl)-2-methyl-2-propanol.
Applications in Drug Development
Precursor for BI-167107
The primary pharmaceutical application of this alcohol is as the starting material for BI-167107 .
-
Mechanism: The tertiary alcohol is converted to an amine (via Ritter reaction or azide substitution) to form the "tail" of the agonist.
-
Function: The bulky ortho-tolyl and gem-dimethyl groups occupy the hydrophobic pocket of the
-adrenergic receptor, locking the receptor in an active conformation suitable for X-ray crystallography.
Analytical Decision Tree
When analyzing impurities in the synthesis of BI-167107, detecting residual 1-(2-Methylphenyl)-2-methyl-2-propanol is critical.
Figure 2: Impurity profiling workflow for detecting residual alcohol intermediate.
Safety & Handling
-
Hazards: As a tertiary alcohol, it is a Skin Irritant (Category 2) and Eye Irritant (Category 2A) .
-
Flammability: Combustible liquid. Flash point predicted > 90°C.
-
Storage: Store in a cool, dry place under inert gas (
) to prevent oxidation of the benzylic position over long periods.
References
-
Synthesis of BI-167107: Wang, J., et al. (2013).[2] "Synthesis of
-AR Agonist BI-167107." Chinese Journal of Organic Chemistry, 33, 634-639. - Receptor Structural Biology: Rasmussen, S.G., et al. (2011). "Crystal structure of the adrenergic receptor-Gs protein complex." Nature, 477, 549–555. (Contextualizes the use of the ligand).
-
Grignard Methodology: BenchChem Application Note. "Synthesis of 2-(4-Methylphenyl)propan-2-ol via Grignard Reaction." (Analogous protocol).
-
Compound Data: PubChem CID 2734109 (Analogous Ketone Precursor).
